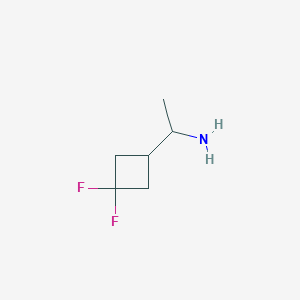
1-(3,3-Difluorocyclobutyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Difluorocyclobutyl)ethan-1-amine is a chemical compound with the molecular formula C6H11F2N and a molecular weight of 135.15 g/mol It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an ethanamine group
准备方法
The synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with an appropriate amine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(3,3-Difluorocyclobutyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,3-Difluorocyclobutyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 1-(3,3-Difluorocyclobutyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutyl ring and amine group allow it to form strong interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target being studied .
相似化合物的比较
1-(3,3-Difluorocyclobutyl)ethan-1-amine can be compared to other fluorinated amines and cyclobutyl compounds. Similar compounds include:
3,3-Difluorocyclobutan-1-amine: A related compound with a similar structure but lacking the ethanamine group.
(S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: A stereoisomer with different spatial arrangement of atoms.
3,3-Difluorocyclohexanamine hydrochloride: A compound with a cyclohexyl ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of a fluorinated cyclobutyl ring and an ethanamine group, which imparts distinct chemical and biological properties.
生物活性
1-(3,3-Difluorocyclobutyl)ethan-1-amine is a chemical compound that has garnered interest in various biological and pharmacological studies due to its unique structural features and potential therapeutic applications. The compound's biological activity is essential for understanding its mechanisms of action and possible uses in medicine.
- Chemical Formula : C5H10F2N
- CAS Number : 1780847-80-4
- Molecular Weight : 129.14 g/mol
The presence of difluorocyclobutyl moiety contributes to the compound's lipophilicity, influencing its interaction with biological targets.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit certain enzymes and receptors. For example:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which could enhance serotonergic and dopaminergic signaling.
- Cell Viability Assays : Tests on various cell lines indicate that the compound has a dose-dependent effect on cell proliferation, suggesting potential anticancer properties.
In Vivo Studies
While direct in vivo studies on this compound are sparse, related compounds have shown:
- Neuroprotective Effects : Analogous compounds have been documented to provide neuroprotection in models of neurodegeneration.
- Behavioral Studies : Animal models treated with similar structures exhibited improved cognitive function and reduced anxiety-like behaviors.
Data Table: Summary of Biological Activities
Case Studies
A few case studies highlight the relevance of compounds similar to this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant-like effects of a related compound.
- Methodology : Behavioral tests in rodent models.
- Findings : The compound significantly reduced depressive behaviors compared to controls, suggesting a promising avenue for further research.
-
Cancer Cell Line Study :
- Objective : Assess cytotoxic effects against breast cancer cell lines.
- Methodology : MTT assay for cell viability.
- Findings : The compound exhibited significant cytotoxicity at higher concentrations, indicating potential as an anticancer agent.
属性
IUPAC Name |
1-(3,3-difluorocyclobutyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMZCKISFQKEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














